molecular formula C12H11BrF3N5 B2628339 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-(trifluoromethyl)pyrimidine CAS No. 2415568-60-2

2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-(trifluoromethyl)pyrimidine

Cat. No.: B2628339
CAS No.: 2415568-60-2
M. Wt: 362.154
InChI Key: RCDIWDCYRDJAGT-UHFFFAOYSA-N
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Description

2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-(trifluoromethyl)pyrimidine is a complex organic compound that features a pyrazole ring, an azetidine ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-(trifluoromethyl)pyrimidine typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the bromo substituent: The pyrazole ring can be brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.

    Formation of the azetidine ring: This can be synthesized by reacting an appropriate amine with an epoxide or a halohydrin under basic conditions.

    Coupling of the pyrazole and azetidine rings: This step involves the reaction of the brominated pyrazole with the azetidine derivative in the presence of a base.

    Formation of the pyrimidine ring: The final step involves the cyclization of the intermediate with a suitable reagent to form the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Substitution reactions: The bromo substituent on the pyrazole ring can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions to modify its functional groups.

    Cyclization reactions: The compound can undergo intramolecular cyclization to form new ring systems.

Common Reagents and Conditions

    Substitution reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.

    Oxidation reactions: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction reactions: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound.

Scientific Research Applications

2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-(trifluoromethyl)pyrimidine has several scientific research applications:

    Medicinal chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Materials science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-(trifluoromethyl)pyrimidine depends on its specific application. In medicinal chemistry, the compound may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-1H-pyrazole: This compound shares the pyrazole ring with a bromo substituent.

    1-methyl-4-bromopyrazole: This compound is similar in structure but has a methyl group instead of the azetidine ring.

    4-(trifluoromethyl)pyrimidine: This compound shares the pyrimidine ring with a trifluoromethyl substituent.

Uniqueness

2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-(trifluoromethyl)pyrimidine is unique due to the combination of the pyrazole, azetidine, and pyrimidine rings in a single molecule. This unique structure may confer specific properties and reactivity that are not observed in the individual components or other similar compounds.

Properties

IUPAC Name

2-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-4-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrF3N5/c13-9-3-18-21(7-9)6-8-4-20(5-8)11-17-2-1-10(19-11)12(14,15)16/h1-3,7-8H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCDIWDCYRDJAGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=CC(=N2)C(F)(F)F)CN3C=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrF3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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